2-Isocyanobenzophenone

Overview

Description

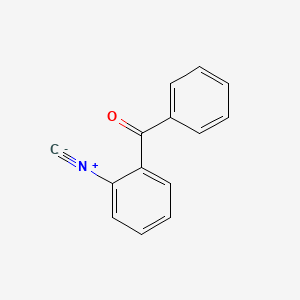

2-Isocyanobenzophenone is a useful research compound. Its molecular formula is C14H9NO and its molecular weight is 207.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Isocyanobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isocyanobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Monitoring : 2-Isocyanobenzophenone and related compounds are used in cosmetics and household detergents, and their presence in river water is a concern for environmental monitoring (Kimura et al., 2014).

Coordination Chemistry : β-Functional phenyl isocyanides, including derivatives of 2-hydroxyphenyl isocyanide, are significant in coordination chemistry. These compounds can form carbene complexes with ligands and are useful in studying the π-electron release ability of metal centers (Tamm & Hahn, 1999).

Synthetic Organic Chemistry : 2-Isocyanobenzophenone derivatives are used in synthetic organic chemistry, for instance, in the formation of indanone derivatives and lactones through photoreactions, which may have applications in synthetic methodologies (Plíštil et al., 2006).

Heterocyclic Chemistry : It aids in the synthesis of nitrogen heterocycles, such as 2-aminobenzoxazoles and 3-aminobenzoxazines, through palladium-catalyzed aerobic oxidation, highlighting its role in the development of pharmacologically relevant compounds (Liu et al., 2013).

Anaerobic Biodegradation : The transformation of phenol to benzoate via para-carboxylation, using isomeric fluorophenols as analogues, is significant in understanding the biodegradation pathways of aromatic compounds in anaerobic conditions (Genthner et al., 1989).

Cyclic Boron Adducts and Palladium Complexes : Studies involving 2-(Imidazolium-1-yl)phenolates, which are related to isocyanides, reveal their use in forming cyclic boron adducts and palladium complexes. This is significant in the development of new heterocyclic ring systems and has applications in material science and catalysis (Liu et al., 2016).

Pharmaceutical Chemistry : The novel one-pot multicomponent reactions involving isocyanides, such as the synthesis of tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives, have implications in pharmaceutical chemistry and drug development (Shaabani et al., 2010).

Organic Synthesis : 2-Isocyanobenzophenone is instrumental in organic synthesis, particularly in the facile synthesis of 3-substituted 3H-indol-3-ols, which are valuable in the development of new organic compounds (Kobayashi et al., 2010).

properties

IUPAC Name |

(2-isocyanophenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO/c1-15-13-10-6-5-9-12(13)14(16)11-7-3-2-4-8-11/h2-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWQSPGETWGKPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=CC=C1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isocyanobenzophenone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Isocyano-2-(4-methylphenyl)sulfonylethyl]-4-methylbenzene](/img/structure/B7890067.png)

![1-[2-(4-Fluorophenyl)-1-isocyanoethyl]sulfonyl-4-methylbenzene](/img/structure/B7890069.png)

![[(1-(3-Fluorobenzyl)-1-tosyl]methyl isocyanide](/img/structure/B7890075.png)

![1-[2-(4-Chlorophenyl)-1-isocyanoethyl]sulfonyl-4-methylbenzene](/img/structure/B7890084.png)